molecular formula C21H28N3NaO5 B12711701 Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt CAS No. 84456-39-3

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt

Cat. No.: B12711701
CAS No.: 84456-39-3
M. Wt: 425.5 g/mol
InChI Key: HAUJVFZPKVRLGM-UHFFFAOYSA-M
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Description

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is a complex organic compound with the molecular formula C19H25N4O5.Na. This compound is known for its unique structure, which includes an oxirane ring, a carboxylic acid group, and a piperazine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves multiple steps. The process typically starts with the preparation of the oxirane ring, followed by the introduction of the carboxylic acid group. The piperazine moiety is then attached through a series of condensation reactions. The final step involves the addition of the sodium ion to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyridinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt
  • Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(2-pyrimidinyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt

Uniqueness

Oxiranecarboxylic acid, 3-(((3-methyl-1-((4-(phenylmethyl)-1-piperazinyl)carbonyl)butyl)amino)carbonyl)-, monosodium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

84456-39-3

Molecular Formula

C21H28N3NaO5

Molecular Weight

425.5 g/mol

IUPAC Name

sodium;3-[[1-(4-benzylpiperazin-1-yl)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C21H29N3O5.Na/c1-14(2)12-16(22-19(25)17-18(29-17)21(27)28)20(26)24-10-8-23(9-11-24)13-15-6-4-3-5-7-15;/h3-7,14,16-18H,8-13H2,1-2H3,(H,22,25)(H,27,28);/q;+1/p-1

InChI Key

HAUJVFZPKVRLGM-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)[O-].[Na+]

Origin of Product

United States

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